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Compound of Interest

1-(2,2,2-Trifluoroethyl)piperidin-4-
Compound Name:
amine

Cat. No.: B067540

A Core Building Block for Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth overview of 1-(2,2,2-Trifluoroethyl)piperidin-4-
amine, a key building block in contemporary drug discovery and development. We will detail its
fundamental physicochemical properties, with a primary focus on its molecular weight and
structure. Furthermore, this guide will explore its significance, common synthetic routes, a
detailed experimental protocol for its application in amide bond formation, and essential safety
and handling protocols. This document is intended for researchers, chemists, and drug
development professionals who utilize fluorinated scaffolds to modulate the properties of
bioactive molecules.

Introduction and Significance

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable
pharmacokinetic properties and its presence in numerous approved drugs.[1] The strategic
introduction of fluorine atoms or fluorine-containing moieties into drug candidates is a
cornerstone of modern medicinal chemistry.[2] The trifluoromethyl group (CF3), in particular, is
prized for its ability to enhance metabolic stability, modulate pKa, increase binding affinity, and
improve membrane permeability.[2]
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1-(2,2,2-Trifluoroethyl)piperidin-4-amine combines these two valuable motifs: a
conformationally restricted piperidine core and a metabolically robust trifluoroethyl group. This
unique combination makes it a highly sought-after building block for creating novel chemical
entities with potentially superior drug-like properties. Its primary amine handle provides a
versatile reaction site for elaboration into a wide array of functional groups, including amides,
sulfonamides, and ureas, enabling its incorporation into diverse molecular architectures.[3][4]

Diagram 1: Role as a Chemical Building Block

This diagram illustrates the logical role of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine as a
foundational component in library synthesis for drug discovery.
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Caption: Logical flow from the core amine to diverse chemical scaffolds.

Physicochemical Properties

The precise molecular weight and other chemical properties are critical for experimental
design, reaction stoichiometry, and analytical characterization. The key properties of the free
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base form are summarized below.

Property Value Source(s)
Molecular Weight 182.19 g/mol [5]1[6]
Exact Mass 182.10308291 Da [6]
Molecular Formula C7H13F3N2 [51[6]

CAS Number 187217-99-8 [6][7]
Appearance Solid [5]
SMILES NC1CCN(CC1)CC(F)(F)F [5]

InChi Key JIGAYYBQGNJINJQ- (5176]

UHFFFAOYSA-N

Note: The compound is also commercially available as hydrochloride[8] or dihydrochloride
salts[9], which will have different molecular weights (218.65 g/mol for HCI, 255.11 g/mol for di-
HCI).

Synthesis and Availability

1-(2,2,2-Trifluoroethyl)piperidin-4-amine is not a naturally occurring compound and must be
prepared synthetically. A common and efficient laboratory-scale synthesis involves the
reductive amination of a suitable piperidinone precursor.

A general synthetic approach is the reaction of N-Boc-4-piperidinone with 2,2,2-
trifluoroethylamine in the presence of a reducing agent like sodium triacetoxyborohydride,
followed by the deprotection of the Boc group under acidic conditions.

This compound is also available from various chemical suppliers, often as part of collections of
unique chemicals for early discovery research.[5] When purchasing, buyers should be aware
that some suppliers provide the material "as-is" without extensive analytical data, and the buyer
assumes responsibility for confirming identity and purity.

Experimental Protocol: Amide Coupling
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The primary amine of 1-(2,2,2-trifluoroethyl)piperidin-4-amine serves as an excellent
nucleophile for forming amide bonds, a fundamental linkage in many pharmaceutical agents.

Obijective: To synthesize N-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)benzamide as a representative
example of a standard amide coupling reaction.

Materials:

e 1-(2,2,2-Trifluoroethyl)piperidin-4-amine (1.0 eq)
e Benzoic Acid (1.05 eq)

e HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.1
eq)

e DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

e Anhydrous DMF (N,N-Dimethylformamide)

o Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine (Saturated aqueous NacCl)

o Ethyl acetate (EtOAC)

o Anhydrous magnesium sulfate (MgSQOa)

Causality Behind Experimental Choices:

o HATU: A highly efficient peptide coupling reagent that activates the carboxylic acid, making it
susceptible to nucleophilic attack by the amine. It is chosen for its high yields and low rates
of side reactions.

e DIPEA: A non-nucleophilic organic base used to scavenge the acid produced during the
reaction, driving the equilibrium towards product formation. Its steric hindrance prevents it
from competing with the primary amine nucleophile.
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DMF: A polar aprotic solvent chosen for its ability to dissolve all reactants and facilitate the
reaction.

Step-by-Step Methodology:

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen
or argon), add benzoic acid (1.05 eq) and anhydrous DMF. Stir until fully dissolved.

Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room
temperature for 15-20 minutes to allow for the complete activation of the carboxylic acid.

Amine Addition: In a separate vial, dissolve 1-(2,2,2-Trifluoroethyl)piperidin-4-amine (1.0
eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated
carboxylic acid mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of
the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing
ethyl acetate and wash with saturated agueous NaHCOs (2x), followed by brine (1x). This
removes unreacted acid, DMF, and excess reagents.

Purification: Dry the organic layer over anhydrous MgSOa, filter, and concentrate under
reduced pressure. The resulting crude product can be purified by flash column
chromatography on silica gel to yield the pure amide.

Characterization: Confirm the identity and purity of the final product using standard analytical
techniques such as *H NMR, 3C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram 2: Experimental Workflow

This diagram outlines the sequential steps of the amide coupling protocol, from reaction setup

to final product characterization.

Btnzgﬂ"cei i 2. Add HATU & DIPEA 3. Add Amine 4. Stir & Monitor 5. Aqueous 6. Column 7. Pure Product
in DMF (Activate) Solution (TLC/LC-MS) Workup Chromatography (Characterize)
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Caption: Step-by-step workflow for amide coupling synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 1-
(2,2,2-Trifluoroethyl)piperidin-4-amine.

Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and very
toxic to aquatic life with long-lasting effects.[5][6]

e GHS Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment).

e Personal Protective Equipment (PPE): Always wear compatible chemical-resistant gloves,
safety goggles, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume
hood.[10][11]

» Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid inhalation of dust or vapors.
[10] Keep away from ignition sources.

» Storage: Store in a tightly closed container in a dry, well-ventilated place.[10]

o Spill Response: In case of a spill, wear appropriate PPE, sweep up the solid material, place
it in a sealed container for disposal, and ventilate the area.[10]

Conclusion

1-(2,2,2-Trifluoroethyl)piperidin-4-amine, with a molecular weight of 182.19 g/mol , is a
valuable and versatile building block for medicinal chemistry. Its trifluoroethyl moiety offers a
powerful tool for enhancing the metabolic stability and modulating the physicochemical
properties of parent molecules. The primary amine provides a reliable handle for synthetic
elaboration, making it an essential component in the toolbox of scientists dedicated to the
design and synthesis of next-generation therapeutics. Proper understanding of its properties,
handling, and reactivity is paramount to its effective and safe utilization in a research setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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